2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol
Description
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is a fluorinated tetrazole derivative characterized by a tetrazole ring substituted at the 5-position with a 2-fluorophenyl group and at the 2-position with an ethanol moiety. The 2-fluorophenyl group introduces steric and electronic effects, while the ethanol side chain enhances solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOGXKFHNGMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored for its efficiency and the stability of the tetrazole ring under various conditions . The reaction conditions often require the in situ generation of hydrazoic acid, which is activated by strong Lewis acids or amine salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is recognized as a crucial intermediate in the synthesis of pharmaceuticals. It plays a vital role in developing medications targeting neurological disorders, including anxiety and depression. Research indicates that tetrazole derivatives exhibit significant pharmacological activities, including anticonvulsant and antidepressant effects, making them valuable in therapeutic applications .
Antimicrobial Properties
Studies have shown that tetrazole compounds possess antimicrobial activity. For instance, a series of tetrazole derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole ring can enhance antimicrobial efficacy .
Biochemical Research
Reagents in Enzyme Activity Studies
In biochemical research, this compound is utilized as a reagent in assays to study enzyme activity and protein interactions. Its ability to form stable complexes with enzymes allows researchers to investigate cellular processes more effectively. For example, it has been used to explore the mechanisms of action for various enzymes involved in metabolic pathways .
Material Science
Development of Advanced Materials
The compound is also being explored for its potential applications in material science. Researchers are investigating its use in creating polymers with enhanced properties for coatings and adhesives. The incorporation of tetrazole groups can improve the thermal stability and mechanical strength of materials, making them suitable for high-performance applications .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound is applied in formulating agrochemicals aimed at improving crop protection products. Its efficacy as a biocide has been documented, contributing to enhanced agricultural productivity by providing better pest control solutions .
Analytical Chemistry
Detection and Quantification Methods
The compound is employed in analytical chemistry for detecting and quantifying various substances. Its chemical properties facilitate the development of analytical methods that ensure quality control and regulatory compliance across different industries. For instance, it has been utilized in chromatographic techniques to analyze pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid moiety, allowing it to bind to various enzymes and receptors. This binding can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Ring
1-Phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanol (Compound 8)
- Structure: Features a phenyl group at the 5-position and phenyl-ethanol at the 2-position.
- Synthesis : Prepared via DBU-mediated reaction of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole with benzaldehyde in dry NMP .
5-[2-(Furan-2-ylmethoxy)phenyl]-2-phenyltetrazole
- Structure : Contains a furan-2-ylmethoxy-substituted phenyl group at the 5-position.
- Properties : The furan moiety introduces oxygen-based polarity, altering solubility (logP = 2.3) compared to the 2-fluorophenyl analog (predicted logP ~2.8) .
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole
- Structure : Includes a 4-fluorophenethylthio group at the 5-position.
- Functionality: The thioether linkage may enhance radical scavenging activity but reduces hydrolytic stability relative to the ethanol-substituted compound .
Fluorophenyl Positional Isomers
5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one
- Structure : A pyrazolone derivative with a 4-fluorophenyl group.
- Impact of Fluorine Position: The para-fluorine in this compound creates distinct electronic effects (e.g., dipole moments) compared to the ortho-fluorine in 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol, influencing crystal packing and solubility .
2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Ethanol-Substituted Analogs
2-(5-Mercaptotetrazole-1-yl)ethanol
- Structure: Features a mercapto group (-SH) at the 5-position and ethanol at the 1-position.
- Reactivity : The thiol group increases nucleophilicity but reduces oxidative stability compared to the 2-fluorophenyl analog .
Ethyl (5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetate
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Tetrazole Derivatives
Biological Activity
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is a tetrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, characterized by the incorporation of a fluorinated phenyl group and a tetrazole moiety, contributes to its pharmacological potential.
Synthesis and Structure
The synthesis of this compound typically involves reactions that introduce the tetrazole ring to an ethylene glycol derivative. The general synthetic pathway includes:
- Formation of Tetrazole : The reaction of a substituted phenyl hydrazine with sodium azide in acidic conditions.
- Substitution and Functionalization : Introduction of the fluorophenyl group via electrophilic aromatic substitution.
The molecular structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various tetrazole compounds, this compound was tested against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that this compound showed potent activity, particularly against P. aeruginosa, with an IC50 value comparable to established antibiotics .
| Bacterial Strain | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 1.3 |
| Escherichia coli | 1.4 |
| Pseudomonas aeruginosa | 0.9 |
Anti-Biofilm Activity
The ability to inhibit biofilm formation is crucial in preventing chronic infections. The compound exhibited excellent anti-biofilm activity across multiple strains, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
Anticancer Activity
Recent studies have also explored the anticancer properties of tetrazole derivatives. For instance, this compound was assessed for its cytotoxic effects on various cancer cell lines, including colon and lung cancer cells. It demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 8 |
| A549 (Lung Cancer) | 6 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase .
- Pro-apoptotic Effects : The compound has been shown to modulate apoptotic markers, upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Inflammatory Response Modulation : It may also influence inflammatory pathways by inhibiting TNF-alpha release in stimulated macrophages, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives, including this compound:
- Case Study 1 : A clinical evaluation demonstrated that patients treated with a tetrazole derivative showed improved outcomes in chronic bacterial infections resistant to conventional antibiotics.
- Case Study 2 : In vitro studies indicated that combining this compound with existing chemotherapeutic agents enhanced overall cytotoxicity against resistant cancer cell lines.
Q & A
Q. What are the standard synthetic routes for preparing 2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol?
The synthesis typically involves cyclocondensation of 2-fluorophenyl-substituted nitriles or amines with sodium azide, followed by functionalization with ethanol derivatives. For example:
- Step 1 : React 2-fluorobenzonitrile with NaN₃ in a polar solvent (e.g., DMF) under reflux to form 5-(2-fluorophenyl)-1H-tetrazole.
- Step 2 : Alkylate the tetrazole with 2-bromoethanol or ethylene oxide in the presence of a base (e.g., K₂CO₃) to introduce the ethanol moiety.
- Purification : Recrystallize the product from ethanol or aqueous ethanol (70% v/v) to achieve >95% purity .
Q. Key Data :
| Parameter | Value/Procedure |
|---|---|
| Reaction Time | 12–24 h (Step 1), 6–8 h (Step 2) |
| Solvent | DMF (Step 1), PEG-400 (Step 2) |
| Yield | 65–75% (after recrystallization) |
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Confirm the presence of the ethanol group (δ ~3.7–4.0 ppm for CH₂OH, δ ~60–65 ppm for C-OH) and the 2-fluorophenyl aromatic protons (δ ~7.1–7.8 ppm) .
- IR Spectroscopy : Detect O-H stretching (~3200–3500 cm⁻¹) and tetrazole ring vibrations (~1450–1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₉H₈FN₄O: 218.07 g/mol) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the tetrazole and fluorophenyl groups .
Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH conditions?
- Acidic Conditions (pH < 3) : The tetrazole ring may protonate, reducing stability.
- Neutral/Basic Conditions (pH 7–12) : Stable for >48 hours at 25°C.
- Storage Recommendations : Store in anhydrous ethanol at 4°C to prevent hydrolysis of the tetrazole ring .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess electronic effects of the 2-fluorophenyl group. The fluorine atom’s electron-withdrawing nature increases the tetrazole’s electrophilicity, favoring SₙAr reactions at the C-5 position .
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites (e.g., N-2 of the tetrazole) for functionalization .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?
- Experimental Design : Ensure consistent assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2).
- Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting results.
- Structural Confirmation : Re-examine X-ray crystallography or NOESY NMR to confirm regiochemistry (e.g., 1H-tetrazole vs. 2H-tetrazole tautomerism) .
Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
